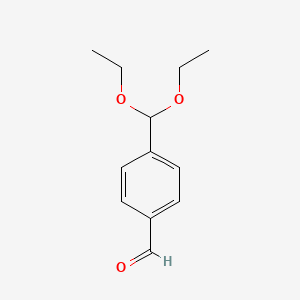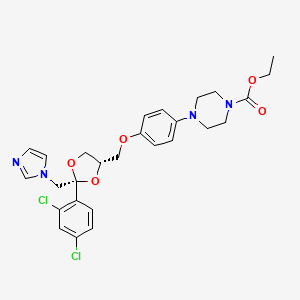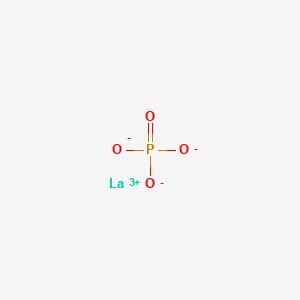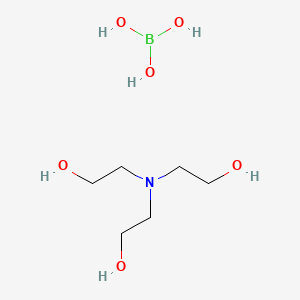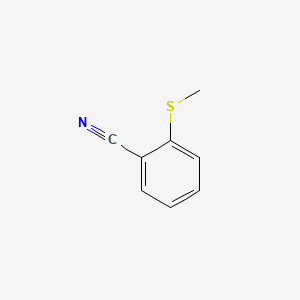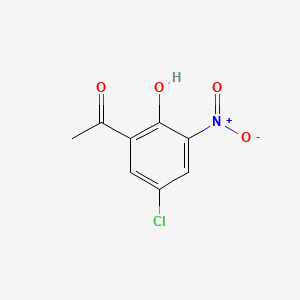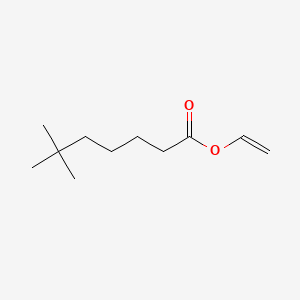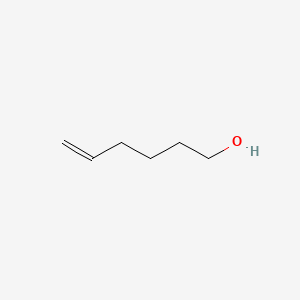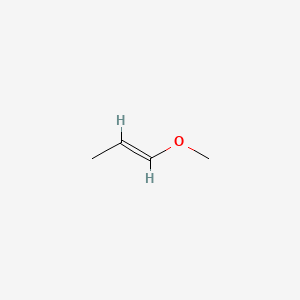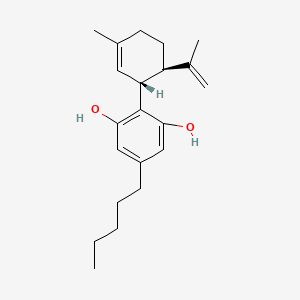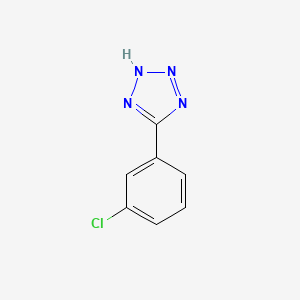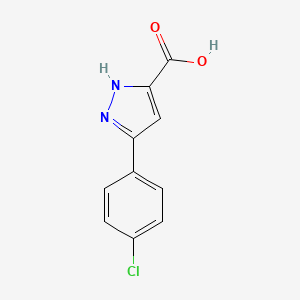
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been established using various techniques such as DFT levels, which achieved good agreement with the experimental spectra in the solid state .Chemical Reactions Analysis
Pyrazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of antileishmanial and antimalarial agents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Structure Determination : 5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid derivatives have been synthesized and characterized using various techniques. For example, the synthesis of related compounds with specific structural configurations, as well as the determination of their crystal structures, has been achieved through X-ray analysis. This is critical for correct identification of regioisomers and understanding their molecular properties (Kumarasinghe et al., 2009).
Molecular Geometry and Vibrational Frequencies : Detailed studies involving the molecular geometry and vibrational frequencies of these compounds have been performed. This includes both experimental and computational (DFT calculations) approaches to understand their structural aspects (Alaşalvar et al., 2014).
Chemical Derivatives and Applications
Synthesis of Derivatives for Agricultural Use : Derivatives of 5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid have been synthesized for specific applications such as chemical hybridizing agents in agriculture, particularly in wheat and barley (Beck et al., 1988).
Potential in Optical Applications : Some derivatives have been identified for their optical nonlinearity, suggesting potential applications in optical limiting. This involves studies using laser pulses and analyzing their nonlinear optical properties (Chandrakantha et al., 2013).
Antifungal and Enzyme Inhibition Properties : Certain derivatives have shown significant antifungal activity and enzyme inhibition capabilities. This includes their effects on fungal strains relevant to agriculture and their inhibitory effect on enzymes like SDH (Liu et al., 2020).
Antimicrobial and Anticancer Potential : Some synthesized compounds have demonstrated notable antimicrobial and anticancer activities, outperforming reference drugs in certain cases. This highlights their potential therapeutic applications (Hafez et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQCLKZYRFUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008344 | |
| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
887408-58-4, 54006-63-2 | |
| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




